molecular formula C19H25N5O4 B1228086 6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B1228086
M. Wt: 387.4 g/mol
InChI Key: VWFMIURXRUMGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione is a member of piperazines.

Scientific Research Applications

Fluorescent Ligands for Receptor Study

A study by Lacivita et al. (2009) focused on the synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, incorporating an environment-sensitive fluorescent moiety. These compounds, including 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, displayed high 5-HT(1A) receptor affinity and promising fluorescence properties. They have potential for visualizing 5-HT(1A) receptors in cells, enhancing research in receptor biology (Lacivita et al., 2009).

Synthesis Techniques

Li et al. (2012) developed an efficient technique for the synthesis of Urapidil, which includes 6-({3-4-(2-methoxyphenyl) piperazin-1-yl] propyl} amino)-1,3-dimethyl pyrimidine-2,4-(1H, 3H)-dione. Their method involved inverse phase-transfer catalysis, contributing to synthetic chemistry and pharmaceutical production efficiency (Li et al., 2012).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. Their work suggests potential therapeutic applications of these derivatives in pain and inflammation management (Abu‐Hashem et al., 2020).

Novel Compound Synthesis

A study by Ueda et al. (2001) involved the oxidation of 7,8-diaminotheophylline, leading to compounds like 6-cyanoimino-5-diazo-1,3-dimethylpyrimidine-2,4-dione. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis of new chemical structures (Ueda et al., 2001).

properties

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

IUPAC Name

6-amino-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]acetyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C19H25N5O4/c1-21-17(20)16(18(26)22(2)19(21)27)14(25)12-23-8-10-24(11-9-23)13-6-4-5-7-15(13)28-3/h4-7H,8-12,20H2,1-3H3

InChI Key

VWFMIURXRUMGKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCN(CC2)C3=CC=CC=C3OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
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6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
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6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione
Reactant of Route 6
6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione

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